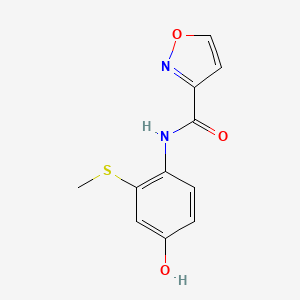
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea, also known as ETC-1922159, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in the regulation of insulin signaling and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders. In
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, which means that it dephosphorylates and inactivates key signaling molecules such as insulin receptor and insulin receptor substrate-1 (IRS-1). By inhibiting PTP1B, 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea enhances insulin signaling and glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and metabolic control in vivo.
Biochemical and Physiological Effects:
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been shown to improve glucose tolerance, insulin sensitivity, and other markers of metabolic health in preclinical models of type 2 diabetes and obesity. It also reduces body weight and adiposity in some studies, possibly through effects on food intake and energy expenditure. 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been found to be well-tolerated and safe in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea is its high selectivity and potency for PTP1B inhibition, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for once-daily oral dosing in animal studies. However, there are some limitations to using 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in lab experiments. For example, its efficacy may be limited by the degree of insulin resistance in the animal model used, and its effects on other metabolic pathways and tissues may not be fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea and related compounds. One direction is to investigate the long-term safety and efficacy of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea in animal models and human clinical trials. Another direction is to explore the potential of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea as a combination therapy with other antidiabetic drugs, such as GLP-1 receptor agonists or SGLT2 inhibitors. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of PTP1B inhibition on glucose homeostasis and other metabolic pathways. Finally, the development of more potent and selective PTP1B inhibitors may lead to improved therapeutic options for type 2 diabetes and other metabolic disorders.
Synthesemethoden
The synthesis of 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea involves a series of reactions starting from 2-ethylthiocyclopentanone and 3-methyl-2-pyridinecarboxaldehyde. The key step involves the condensation of these two compounds to form the corresponding imine, which is then reduced with sodium borohydride to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In vitro studies have shown that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea inhibits PTP1B activity with high selectivity and potency, leading to improved insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies have demonstrated that 1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea improves glucose tolerance and insulin sensitivity in rodent models of obesity and diabetes, without causing hypoglycemia or other adverse effects.
Eigenschaften
IUPAC Name |
1-(2-ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-19-12-8-4-7-11(12)16-14(18)17-13-10(2)6-5-9-15-13/h5-6,9,11-12H,3-4,7-8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDILCVVEOGPEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylsulfanylcyclopentyl)-3-(3-methylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)


![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)
![5-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyridine-2-carbonitrile](/img/structure/B7633979.png)
![2-[(3-Chloro-2-fluorophenyl)methylamino]-2-cyclopropylethanol](/img/structure/B7633988.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-5-methoxyaniline](/img/structure/B7633995.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7634003.png)
![3-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methylsulfinylmethyl]-1,2-oxazole](/img/structure/B7634007.png)